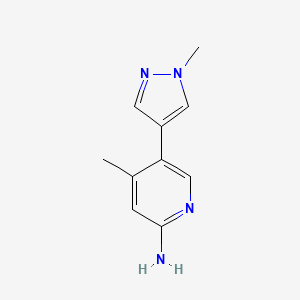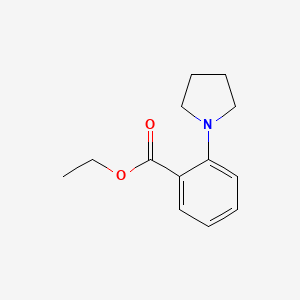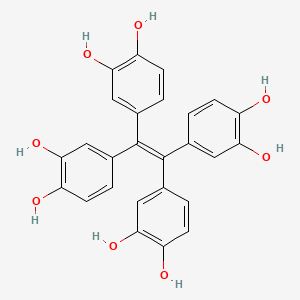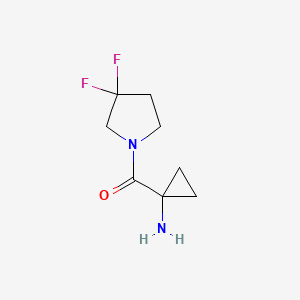
1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine is a synthetic organic compound characterized by the presence of a difluoropyrrolidine moiety attached to a cyclopropanamine structure
Preparation Methods
The synthesis of 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,3-Difluoropyrrolidine-1-carbonyl chloride: This intermediate is synthesized by reacting 3,3-difluoropyrrolidine with thionyl chloride under controlled conditions.
Cyclopropanation: The cyclopropanation step involves the reaction of the carbonyl chloride intermediate with cyclopropanamine in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoropyrrolidine moiety is known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The cyclopropanamine structure contributes to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
1-(3,3-Difluoropyrrolidine-1-carbonyl)cyclopropan-1-amine can be compared with similar compounds such as:
3,3-Difluoropyrrolidine-1-carbonyl chloride: This compound serves as an intermediate in the synthesis of the target compound and shares similar reactivity patterns.
Cyclopropanamine derivatives: Other cyclopropanamine derivatives may exhibit different chemical properties and biological activities, highlighting the unique features of the difluoropyrrolidine moiety.
Properties
Molecular Formula |
C8H12F2N2O |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-(3,3-difluoropyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H12F2N2O/c9-8(10)3-4-12(5-8)6(13)7(11)1-2-7/h1-5,11H2 |
InChI Key |
XJJBJHHAIPPUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)N2CCC(C2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
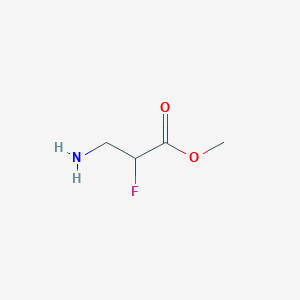
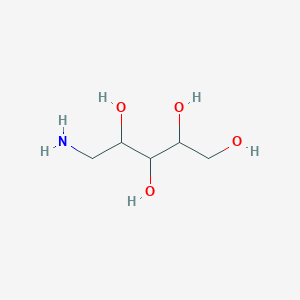
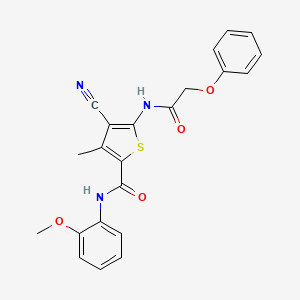
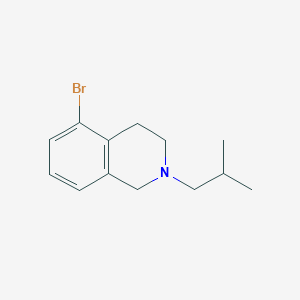
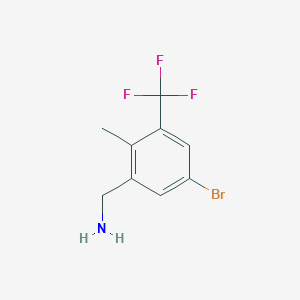
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)
